N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-carboxamide family, a class of heterocyclic molecules with diverse pharmacological and chemical applications. Its structure features a 1,2,3,4-tetrahydropyrimidine core substituted with a 4-nitrophenyl group at position 4, a 6-methyl group, and a 2-oxo moiety. The carboxamide group at position 5 is linked to a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-7-15(10-12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-5-8-16(9-6-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVDBWFZJRVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 380.4 g/mol
- CAS Number : 406690-66-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate amine and carbonyl precursors under controlled conditions to yield the desired tetrahydropyrimidine framework. The use of microwave-assisted synthesis has been noted to enhance yields and reduce reaction times significantly .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting key enzymes involved in cancer metabolism and inflammation:
- Alpha-amylase Inhibition : The compound exhibited a notable IC50 value of 25 µM against alpha-amylase, suggesting potential applications in managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both nitro and dimethylphenyl groups contributes to its lipophilicity and ability to interact with biological targets effectively. Variations in substituents on the pyrimidine ring have been shown to affect potency and selectivity against different targets.
Study on Anticancer Properties
In a study published in Folia Medica, researchers explored the anticancer effects of various tetrahydropyrimidine derivatives including the target compound. They found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells compared to other derivatives .
Enzyme Interaction Studies
Another study focused on the interaction of this compound with alpha-amylase and other metabolic enzymes. The results indicated that specific structural modifications improved binding affinity and inhibitory activity, thus providing insight into designing more potent derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. A study highlighted that various substituted pyrimidine derivatives were synthesized and tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results showed that many of these compounds demonstrated significant antibacterial activity.
For instance, a series of 4-substituted pyrimidines were found to be effective against Staphylococcus aureus and Escherichia coli, with some compounds showing potency exceeding that of traditional antibiotics like trimethoprim by factors up to 12,000 times .
Antitubercular Activity
The compound has been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In a study assessing the structure-activity relationship (SAR) of carboxamide derivatives, several compounds were found to exhibit potent antitubercular activity at concentrations as low as 6.25 µg/mL. Notably, one derivative was reported to be significantly more effective than established treatments such as isoniazid and rifampicin .
Case Study: Synthesis and Evaluation
A detailed synthesis pathway for N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide included the reaction of appropriate aromatic aldehydes with carbohydrazides followed by cyclization steps. The resultant compounds were subjected to antimicrobial testing using microplate Alamar Blue assay (MABA), confirming their efficacy against M. tuberculosis at varying concentrations .
Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. Modifications at specific positions on the pyrimidine ring can enhance biological activity while reducing toxicity. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against bacteria |
| Substitution on aromatic rings | Enhanced antitubercular effects |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Structural Features
The compound shares a common tetrahydropyrimidine-carboxamide scaffold with derivatives reported in the literature. Key structural variations among analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent in the target compound enhances polarity compared to analogs with electron-donating groups (e.g., 4-methylphenyl in or 4-ethoxyphenyl in ). This may influence solubility and binding interactions in biological systems.
- Thioxo vs. Oxo : Derivatives with 2-thioxo groups (e.g., ) exhibit distinct hydrogen-bonding capabilities and redox properties compared to 2-oxo analogs.
2.3.1. Physicochemical Data
Trends :
- Higher melting points correlate with nitro or chloro substituents due to increased polarity and intermolecular interactions.
- The target compound’s low solubility in DMSO aligns with its high logP, reflecting significant lipophilicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, using substituted aryl aldehydes, β-keto esters, and urea/thiourea derivatives. Optimization includes:
- Catalyst selection : Lewis acids (e.g., FeCl₃, ZrOCl₂) or organocatalysts to enhance cyclocondensation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, ethanol) under reflux to improve solubility and reaction kinetics .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–100°C for 2–4 hours) .
- Validation : Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C4, methyl groups at C3 and C6) .
- X-ray crystallography : Single-crystal analysis resolves dihedral angles between aryl rings and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. What computational methods are employed to study the electronic and steric effects of substituents on the compound’s reactivity and stability?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on nitro and carboxamide groups as pharmacophores .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on antimicrobial activity?
- Methodology :
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens at C4-phenyl, alkyl groups at C6) .
- Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays, comparing zones of inhibition .
- Statistical analysis : Use QSAR models to link substituent properties (e.g., Hammett σ values) to bioactivity .
Q. What advanced analytical techniques are used to investigate degradation pathways under physiological conditions?
- Methodology :
- HPLC-MS/MS : Track degradation products in simulated gastric fluid (pH 2–3) and plasma (pH 7.4) over 24 hours .
- Accelerated stability studies : Expose the compound to heat (40–60°C) and UV light, analyzing degradation kinetics via Arrhenius plots .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
